Pthrp (107-139)
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Overview
Description
Parathyroid hormone-related protein (107-139) is a peptide fragment derived from the larger parathyroid hormone-related protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone-related protein (107-139) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of parathyroid hormone-related protein (107-139) follows similar principles but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity. The use of recombinant DNA technology can also facilitate the production of this peptide in microbial systems .
Chemical Reactions Analysis
Types of Reactions
Parathyroid hormone-related protein (107-139) undergoes various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted variants of parathyroid hormone-related protein (107-139), each with distinct biological activities .
Scientific Research Applications
Parathyroid hormone-related protein (107-139) has diverse applications in scientific research:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular differentiation and bone metabolism.
Medicine: Explored as a potential therapeutic agent for bone-related disorders and cancer.
Industry: Utilized in the development of biomaterials and drug delivery systems
Mechanism of Action
Parathyroid hormone-related protein (107-139) exerts its effects through several mechanisms:
Receptor Binding: It binds to specific receptors on target cells, activating signaling pathways.
Intracellular Signaling: It modulates intracellular signaling cascades, including PKA and PKC pathways.
Gene Expression: It influences the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Parathyroid hormone-related protein (1-34): Another fragment with distinct biological activities.
Parathyroid hormone-related protein (38-94): Known for its role in calcium transport and cell growth.
Parathyroid hormone-related protein (67-86): Involved in transplacental calcium transport.
Uniqueness
Parathyroid hormone-related protein (107-139) is unique due to its specific role in inhibiting bone resorption and promoting osteoblast function. Its distinct sequence and structure confer unique biological activities compared to other fragments .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]oxy-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C142H228N42O58/c1-58(2)33-73(143)113(213)162-77(28-30-104(210)241-105(211)49-157-116(216)89(50-185)161-97(198)47-156-134(234)108(66(15)193)183-135(235)107(63(11)12)180-98(199)48-155-117(217)90(51-186)174-126(226)86(41-101(204)205)171-121(221)81(36-61(7)8)168-123(223)83(38-70-44-153-75-24-20-19-23-72(70)75)166-112(212)64(13)159-129(229)91(52-187)175-118(218)76(25-21-31-151-141(146)147)164-133(233)106(145)65(14)192)115(215)154-46-96(197)160-85(40-100(202)203)125(225)170-84(39-71-45-150-57-158-71)124(224)169-82(37-62(9)10)122(222)176-93(54-189)131(231)173-88(43-103(208)209)128(228)181-109(67(16)194)136(236)178-94(55-190)132(232)182-111(69(18)196)138(238)184-110(68(17)195)137(237)179-95(56-191)140(240)242-139(239)79(26-22-32-152-142(148)149)165-130(230)92(53-188)177-127(227)87(42-102(206)207)172-120(220)80(35-60(5)6)167-119(219)78(27-29-99(200)201)163-114(214)74(144)34-59(3)4/h19-20,23-24,44-45,57-69,71,73-74,76-95,106-111,153,185-196H,21-22,25-43,46-56,143-145H2,1-18H3,(H,154,215)(H,155,217)(H,156,234)(H,157,216)(H,159,229)(H,160,197)(H,161,198)(H,162,213)(H,163,214)(H,164,233)(H,165,230)(H,166,212)(H,167,219)(H,168,223)(H,169,224)(H,170,225)(H,171,221)(H,172,220)(H,173,231)(H,174,226)(H,175,218)(H,176,222)(H,177,227)(H,178,236)(H,179,237)(H,180,199)(H,181,228)(H,182,232)(H,183,235)(H,184,238)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H4,146,147,151)(H4,148,149,152)/t64-,65+,66+,67+,68+,69+,71?,73-,74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,106-,107-,108-,109-,110-,111-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWYPOZJKVZDEZ-SZCRPAFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC1C=NC=N1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)OC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N)NC(=O)C(CC(C)C)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)OC(=O)CC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3C=NC=N3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)NC(=O)[C@H](CC(C)C)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C142H228N42O58 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137348-10-8 |
Source
|
Record name | Parathyroid hormone-related protein (107-139) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137348108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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